molecular formula C12H20ClN5O B1424802 (4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride CAS No. 1220017-91-3

(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

Cat. No. B1424802
CAS RN: 1220017-91-3
M. Wt: 285.77 g/mol
InChI Key: FNKPJIOOWMZUGY-UHFFFAOYSA-N
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Description

(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is a chemical compound with the formula C₁₂H₂₀ClN₅O . It is available from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic methods. The exact structure is not provided in the search results. For a detailed structural analysis, it would be best to refer to a specialized structural database or literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by various methods. The exact properties are not provided in the search results . For a detailed properties analysis, it would be best to refer to a specialized database or literature.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazolo[3,4-b]pyridines, including the compound , are known for their diverse substituents and synthetic methods. The compound’s structure allows for various modifications, making it a versatile intermediate in chemical synthesis. Researchers have explored different synthetic pathways starting from preformed pyrazole or pyridine to create derivatives with potential biological activity .

Biomedical Applications: Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects. In one study, a derivative of this compound, referred to as LQFM182, was shown to reduce oedema formation and cell migration, as well as decrease the activity of myeloperoxidase enzyme and levels of pro-inflammatory cytokines IL-1β and TNF-α . This suggests its potential use in treating conditions characterized by inflammation.

Analgesic Potential

Alongside its anti-inflammatory properties, LQFM182 has also been investigated for its analgesic effects. It reduced the number of writhings induced by acetic acid and the paw licking time in the second phase of the formalin test, indicating its potential as a pain reliever .

Kinase Inhibition

Compounds within the pyrazolo[3,4-b]pyridine family have been studied as kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, and their inhibition can be beneficial in treating diseases like cancer. The structural similarity of these compounds to adenine and guanine bases makes them suitable candidates for this application .

Antiviral and Antimicrobial Activity

Indole derivatives, which share structural features with the compound , have been reported to possess antiviral and antimicrobial activities. These activities make them valuable in the development of new therapeutic agents for infectious diseases .

Cyclin-Dependent Kinase Inhibition

Another application is the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Pyrazolo quinazoline-3-carboxamides, related to the compound being analyzed, have been identified as potent multi-CDK inhibitors, suggesting a potential role in cancer therapy .

Safety and Hazards

This compound is labeled as an irritant . For detailed safety and hazard information, it would be best to refer to a Material Safety Data Sheet (MSDS) or similar resource.

properties

IUPAC Name

(4-methylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O.ClH/c1-16-4-6-17(7-5-16)12(18)11-9-8-13-3-2-10(9)14-15-11;/h13H,2-8H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKPJIOOWMZUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 2
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(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 3
(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 5
(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

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